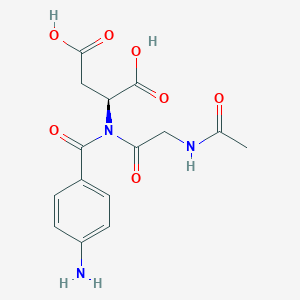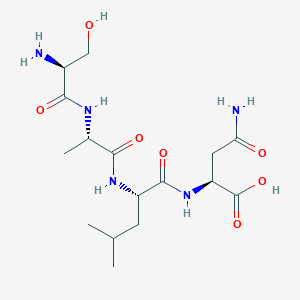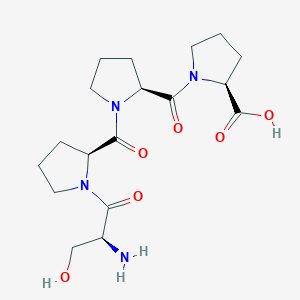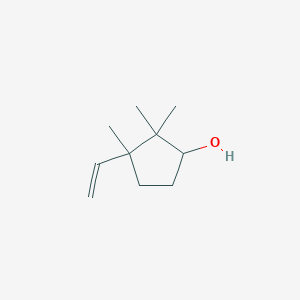
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This particular compound is characterized by a cyclopentane ring with three methyl groups and one ethenyl group attached to it. The molecular formula for this compound is C10H18O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
In industrial settings, cyclopentanol can be produced through the hydro-conversion of cyclopentanone, which is obtained by the decarboxylation of adipic acid at high temperatures . this process is limited due to the formation of pollutants.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products
Oxidation: The oxidation of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can yield cyclopentanone derivatives.
Reduction: Reduction typically results in the formation of cyclopentane derivatives.
Substitution: Substitution reactions can produce halogenated cyclopentane compounds.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of perfumes, dyes, and as a solvent for medicines and perfumes.
Wirkmechanismus
The mechanism of action of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. These pathways may involve the modulation of enzyme activity, receptor binding, and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be compared with other similar compounds such as:
Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached to a cyclopentane ring.
Cyclopentanone: A ketone derivative of cyclopentane.
Cyclopentene: An unsaturated cycloalkane with a double bond in the ring.
The uniqueness of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
344942-18-3 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-ethenyl-2,2,3-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4)7-6-8(11)9(10,2)3/h5,8,11H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
PXMRAETUVSSBJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC1(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


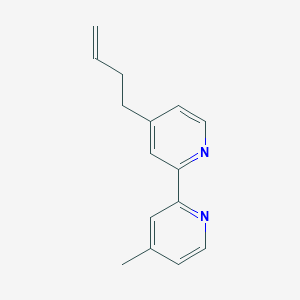
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
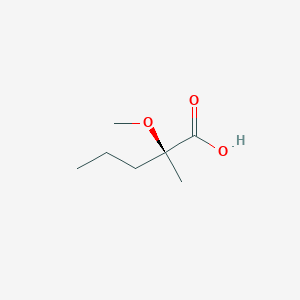
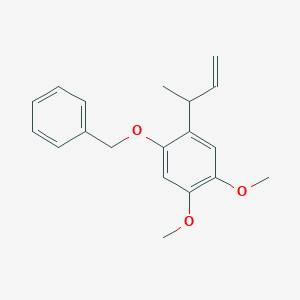
methylene]-](/img/structure/B14254214.png)
